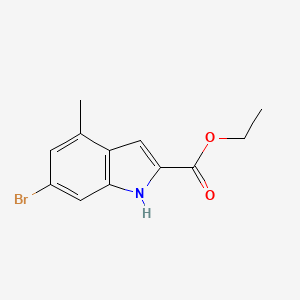

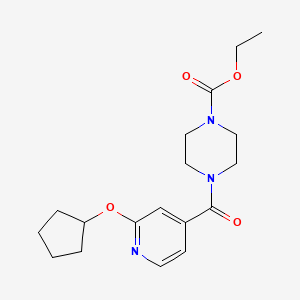

![molecular formula C22H22F2N4O3 B2403246 4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775506-76-7](/img/structure/B2403246.png)

4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been explored in the literature . For instance, the 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a) was identified as a promising mushroom tyrosinase inhibitor, and several chemical modifications were performed to synthesize new analogues related to compound 1a .Scientific Research Applications

Molecular Stabilities and Conformational Analyses

- Molecular Stability and Anti-Cancer Properties : A detailed study on various benzimidazole derivatives, including one similar to the compound , explored their molecular stability and anti-cancer properties. The study utilized density functional theory and molecular docking to understand the mechanism behind their anti-cancer characteristics (Karayel, 2021).

Synthesis and Antagonist Activity

- 5-HT2 Antagonist Activity : Research on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one derivatives, closely related to the compound , demonstrated potent 5-HT2 antagonist activity. This property was greater than that of ritanserin, indicating potential for neurological applications (Watanabe et al., 1992).

Antimicrobial Activities

- Antimicrobial Effects : Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. The study highlighted the potential of such compounds, including those structurally similar to the compound , in combatting microbial infections (Bektaş et al., 2007).

Lipase and α-Glucosidase Inhibition

- Inhibition of Lipase and α-Glucosidase : A study focused on the synthesis of derivatives from a starting compound closely resembling the one . These compounds displayed significant inhibitory effects on lipase and α-glucosidase, suggesting potential applications in the treatment of diseases like diabetes (Bekircan et al., 2015).

Anti-Alzheimer's Agents

- Potential Anti-Alzheimer's Agents : N-benzylated derivatives, related to the compound , were synthesized and evaluated for anti-Alzheimer's activity. These compounds displayed promising results, indicating a potential pathway for the treatment of Alzheimer's disease (Gupta et al., 2020).

Inotropic Activity

- Positive Inotropic Activity : A series of triazole derivatives, structurally related to the compound of interest, were evaluated for their inotropic activity. Certain derivatives exhibited favorable activity, suggesting potential for cardiac therapeutic applications (Liu et al., 2009).

Properties

IUPAC Name |

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O3/c1-31-19-7-4-16(12-18(19)24)21(29)27-10-8-15(9-11-27)20-25-26-22(30)28(20)13-14-2-5-17(23)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMFSOWSYLMFQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

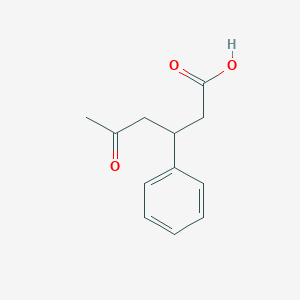

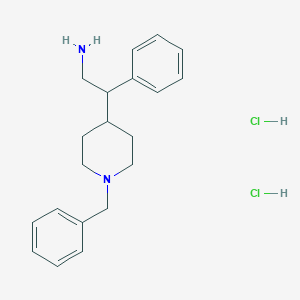

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)

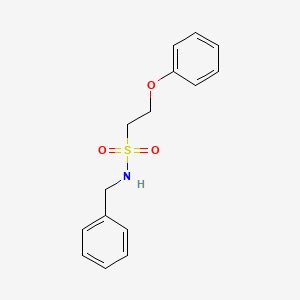

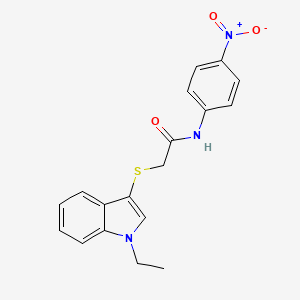

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)

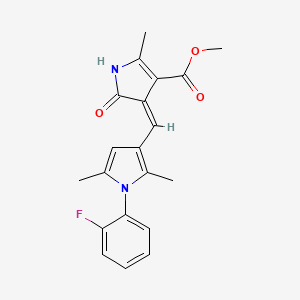

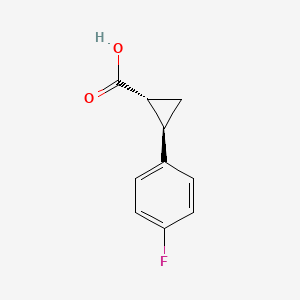

![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)

![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)